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molecular formula C18H17Br B8479475 1-Bromo-4-[(4-butylphenyl)ethynyl]benzene CAS No. 62856-45-5

1-Bromo-4-[(4-butylphenyl)ethynyl]benzene

Cat. No. B8479475
M. Wt: 313.2 g/mol
InChI Key: ODTCTUUGGPJLDI-UHFFFAOYSA-N
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Patent
US07479575B2

Procedure details

To a 1 L flask containing a solution of 1-bromo-4-[(Z) -2-chloro-2-(4-butyl-phenyl) vinyl] benzene (VIe) (100 g; 0.285 mol) in 1,4-dioxane (500 mL; 5 vols) and MeOH (200 mL; 2vols), KOH (32 g; 0.571 mol) was added in one portion. Protocol and work-up was then similar with those described above. Title compound (m=80 g) was obtained in a 89% yield. Melting point: 75.6-76.1° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\Cl)/[C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH3:19])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[OH-].[K+]>O1CCOCC1.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][C:10]2[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][CH2:18][CH3:19])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)\C=C(\C1=CC=C(C=C1)CCCC)/Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#CC1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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